molecular formula C16H17NO5S B2423922 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 475183-81-4

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2423922
CAS No.: 475183-81-4
M. Wt: 335.37
InChI Key: JUWXFZAJHFEXTK-UHFFFAOYSA-N
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Description

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a carbamoyl moiety, and a methylthiophene carboxylate group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the reaction of 2,4-dimethoxyaniline with methyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be compared with other compounds having similar structural features:

    [(2,4-Dimethoxyphenyl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of a thiophene carboxylate.

    [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-furoate: Contains a furoate group instead of a thiophene carboxylate.

    [(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylbenzoate: Similar but with a methylbenzoate group.

These comparisons highlight the unique properties of this compound, particularly its thiophene carboxylate moiety, which may confer distinct chemical and biological activities.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-6-7-23-15(10)16(19)22-9-14(18)17-12-5-4-11(20-2)8-13(12)21-3/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXFZAJHFEXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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